molecular formula C10H13NO2 B8593388 N-(4-hydroxy-2,3,6-trimethylphenyl)formamide

N-(4-hydroxy-2,3,6-trimethylphenyl)formamide

Cat. No. B8593388
M. Wt: 179.22 g/mol
InChI Key: GOFKUPUHFLPRKX-UHFFFAOYSA-N
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Patent
US05594154

Procedure details

4-Amino-2,3,5-trimethylphenol (100 g, 662 mmol) was dissolved in formic acid (500 ml). The mixture was heated under reflux for 36 hours. The reaction mixture was poured into ice-cold water. The precipitated crystals were filtered, washed with water and dried. The crude crystals obtained were recrystallized from ethanol to obtain the desired compound (85.9 g, yield: 72.5%), m.p. 219°-220° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Yield
72.5%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([OH:9])=[C:4]([CH3:10])[C:3]=1[CH3:11].[CH:12](O)=[O:13]>>[CH:12]([NH:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([OH:9])=[C:4]([CH3:10])[C:3]=1[CH3:11])=[O:13]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
NC1=C(C(=C(C=C1C)O)C)C
Name
Quantity
500 mL
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 36 hours
Duration
36 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into ice-cold water
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crude crystals obtained
CUSTOM
Type
CUSTOM
Details
were recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(=O)NC1=C(C(=C(C=C1C)O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 85.9 g
YIELD: PERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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